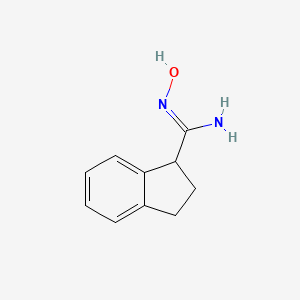

N'-hydroxy-2,3-dihydro-1H-indene-1-carboximidamide

Description

N'-hydroxy-2,3-dihydro-1H-indene-1-carboximidamide is a bicyclic organic compound featuring a fused indene core (a benzene ring fused with a cyclopentene ring) and a hydroxyamidine functional group. The molecule’s structure comprises a 2,3-dihydro-1H-indene scaffold substituted at the 1-position with a carboximidamide group (N'-hydroxy-amidine).

Typical yields for such reactions range from 5.1% to 28.1%, depending on steric and electronic factors . The compound’s molecular weight is approximately 177.21 g/mol (inferred from isoindole analogs in ), and its physicochemical properties (e.g., solubility, stability) are likely influenced by the polar hydroxyamidine group and the hydrophobic indene core.

Properties

Molecular Formula |

C10H12N2O |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

N'-hydroxy-2,3-dihydro-1H-indene-1-carboximidamide |

InChI |

InChI=1S/C10H12N2O/c11-10(12-13)9-6-5-7-3-1-2-4-8(7)9/h1-4,9,13H,5-6H2,(H2,11,12) |

InChI Key |

LEYWGADBXZNRSM-UHFFFAOYSA-N |

Isomeric SMILES |

C1CC2=CC=CC=C2C1/C(=N/O)/N |

Canonical SMILES |

C1CC2=CC=CC=C2C1C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2,3-dihydro-1H-indene-1-carboximidamide typically involves the reaction of 2,3-dihydro-1H-indene-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for N’-hydroxy-2,3-dihydro-1H-indene-1-carboximidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2,3-dihydro-1H-indene-1-carboximidamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The carboximidamide group can be reduced to form an amine.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of 2,3-dihydro-1H-indene-1-carboxamide.

Reduction: Formation of 2,3-dihydro-1H-indene-1-carboximidine.

Substitution: Formation of various substituted indene derivatives depending on the nucleophile used.

Scientific Research Applications

N’-hydroxy-2,3-dihydro-1H-indene-1-carboximidamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which N’-hydroxy-2,3-dihydro-1H-indene-1-carboximidamide exerts its effects involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the carboximidamide group can interact with enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

- Substituent Impact : Methoxy and benzyl groups (e.g., 12p) enhance tubulin inhibition, while polar groups like hydroxyamidine may alter solubility and target specificity.

Carboximidamide-Containing Compounds

Carboximidamide derivatives vary widely in core structure and bioactivity:

Key Observations :

- Core Flexibility : The indene core (vs. isoindole or pyrimidine) may confer distinct conformational rigidity or π-stacking capabilities.

- Bioactivity Trends : Pyrimidine-based carboximidamides show antiviral activity, suggesting the target compound’s hydroxyamidine group could be leveraged in similar contexts .

Hydroxyamidine/Propanimidamide Derivatives

Hydroxyamidine derivatives exhibit diverse reactivity:

Biological Activity

N'-hydroxy-2,3-dihydro-1H-indene-1-carboximidamide is a compound of considerable interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C11H12N2O

Molecular Weight : 188.23 g/mol

IUPAC Name : N'-hydroxy-2,3-dihydro-1H-indene-1-carboximidamide

The compound features a unique indene structure that contributes to its biological properties. Its hydroxylamine group is crucial for its interaction with various biological targets.

The biological activity of N'-hydroxy-2,3-dihydro-1H-indene-1-carboximidamide is primarily attributed to its ability to interact with specific enzymes and receptors. It is hypothesized that the compound may exert its effects through:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : It may also interact with receptors that play critical roles in neurotransmission and cell signaling.

Biological Activity Overview

Research has categorized the biological activities of this compound into several key areas:

1. Antitumor Activity

Studies have shown that N'-hydroxy-2,3-dihydro-1H-indene-1-carboximidamide exhibits significant antitumor properties. In vitro experiments have demonstrated its effectiveness against various cancer cell lines. For instance, it has been noted to reduce cell viability in aggressive cancer types by inducing apoptosis.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 (breast cancer) | 10 | 55% reduction in viability after 3 days |

| HT29 (colon cancer) | 5 | Significant anti-proliferative effect |

2. Neuroprotective Effects

The compound has also been investigated for its neuroprotective capabilities. It appears to mitigate oxidative stress and neuronal apoptosis, which are critical factors in neurodegenerative diseases.

3. Antimicrobial Activity

N'-hydroxy-2,3-dihydro-1H-indene-1-carboximidamide has shown promise as an antimicrobial agent. Its structural analogs have reported antibacterial and antifungal activities through mechanisms such as disrupting microbial cell membranes.

| Compound | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |

|---|---|---|

| Analog A | 32 | 16 |

| Analog B | 64 | 32 |

Case Studies

Several studies have been conducted to evaluate the efficacy of N'-hydroxy-2,3-dihydro-1H-indene-1-carboximidamide:

- In Vitro Studies : Research indicated that the compound effectively inhibits tumor growth in various cell lines, suggesting potential for development as an anticancer agent.

- Animal Models : In vivo studies using xenograft models demonstrated that treatment with the compound led to significant tumor size reduction without notable toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.